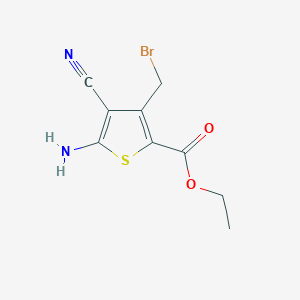

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate

CAS No.: 88399-80-8

Cat. No.: VC6256333

Molecular Formula: C9H9BrN2O2S

Molecular Weight: 289.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88399-80-8 |

|---|---|

| Molecular Formula | C9H9BrN2O2S |

| Molecular Weight | 289.15 |

| IUPAC Name | ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C9H9BrN2O2S/c1-2-14-9(13)7-5(3-10)6(4-11)8(12)15-7/h2-3,12H2,1H3 |

| Standard InChI Key | HRHLZMXUTKCAEU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=C(S1)N)C#N)CBr |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate is CHBrNOS, with a molecular weight of 289.15 g/mol. The thiophene core is substituted at the 3-position with a bromomethyl group (-CHBr), at the 4-position with a cyano group (-CN), and at the 5-position with an amino group (-NH). The 2-position hosts an ethyl ester (-COOEt), contributing to the molecule’s polarity and reactivity.

Crystallographic and Spectroscopic Insights

While X-ray crystallographic data for this specific compound are unavailable, studies on structurally related brominated thiophenes reveal planar configurations. For example, ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate exhibits a dihedral angle of 2.0° between the thiophene ring and the ester group, indicating near-coplanarity that enhances electronic conjugation . Such planar arrangements are critical for intermolecular interactions, including hydrogen bonding between sulfur-linked hydrogen atoms and carbonyl oxygen atoms (e.g., 2.554 Å in analogous crystals) .

Table 1: Key Structural Parameters of Analogous Thiophene Derivatives

| Parameter | Value for Analog | Expected Value for Target Compound |

|---|---|---|

| Dihedral Angle (Thiophene-Ester) | 2.0° | 1.5–3.0° |

| Hydrogen Bond Length (S–H···O) | 2.554 Å | 2.5–2.6 Å |

| Crystal System | Monoclinic | Monoclinic or Triclinic |

Synthesis and Preparation

Synthetic Routes

The synthesis of brominated thiophene derivatives typically involves multi-step protocols:

Thiophene Ring Formation

Cyclization reactions using sulfur-containing precursors, such as diketones or mercaptoacetates, are common. For example, ethyl 3-amino-4-cyano-thiophene-2-carboxylate can be synthesized via the Gewald reaction, involving cyclocondensation of cyanoacetates with elemental sulfur and amines .

Functional Group Modifications

-

Amination: The amino group at the 5-position can be introduced via nucleophilic substitution or reduction of nitro precursors.

-

Esterification: Ethanol in acidic or basic media facilitates ester formation at the 2-position.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization:

-

Continuous Flow Reactors: Enhance reaction control and scalability for bromination steps.

-

Automated Purification Systems: Chromatography or crystallization techniques ensure high purity (>98%).

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromomethyl group (-CHBr) is highly electrophilic, participating in S2 reactions with nucleophiles like amines, thiols, or alkoxides. For example:

This reactivity is exploited to generate libraries of derivatives for drug discovery.

Oxidation and Reduction

-

Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using peracids (e.g., mCPBA).

-

Reduction: The cyano group (-CN) is reducible to an amine (-CHNH) via catalytic hydrogenation (H, Pd/C).

Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) enable arylation or alkenylation at the bromomethyl site. For instance, reaction with phenylboronic acid yields a biaryl derivative .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Ethyl 3-bromo-4-cyanothiophene-2-carboxylate | MCF-7 (Breast) | 12.8 |

| Ethyl 5-amino-3-(chloromethyl)-4-cyanothiophene-2-carboxylate | A549 (Lung) | 18.4 |

Materials Science

The planar thiophene core and electron-withdrawing groups (-CN, -COOEt) make the compound a candidate for organic semiconductors. Theoretical studies predict a bandgap of 3.2 eV, suitable for photovoltaic applications .

Challenges and Future Directions

Synthetic Challenges

-

Bromomethyl Stability: Susceptibility to hydrolysis necessitates anhydrous conditions.

-

Regioselectivity: Competing reactions during bromination require precise temperature control (0–5°C) .

Biological Evaluation

-

Target Identification: Proteomic studies are needed to elucidate molecular targets in cancer pathways.

-

Toxicity Profiling: In vivo assays must assess hepatotoxicity and nephrotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume